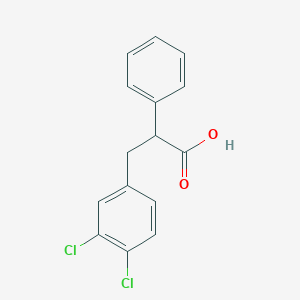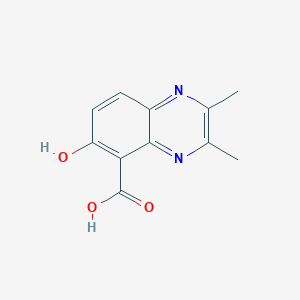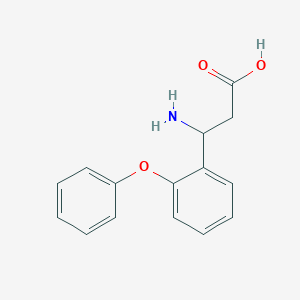
3-Amino-3-(2-phenoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H15NO3 It is a derivative of propanoic acid, featuring an amino group and a phenoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-phenoxyphenyl)propanoic acid typically involves the reaction of 2-phenoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrolysis, to yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenoxy group can be reduced to form phenyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(2-phenoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: An amino acid with a similar structure but lacking the phenoxy group.
Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.
3-Amino-3-(3-phenoxyphenyl)propanoic acid: A structural isomer with the phenoxy group in a different position.
Uniqueness
3-Amino-3-(2-phenoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a phenoxyphenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
3-amino-3-(2-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO3/c16-13(10-15(17)18)12-8-4-5-9-14(12)19-11-6-2-1-3-7-11/h1-9,13H,10,16H2,(H,17,18) |
Clave InChI |
CUXWKVZFGCDTHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


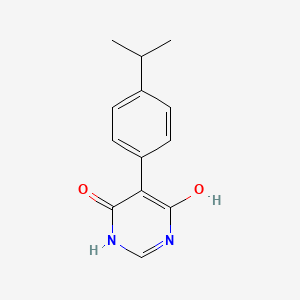
![ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)
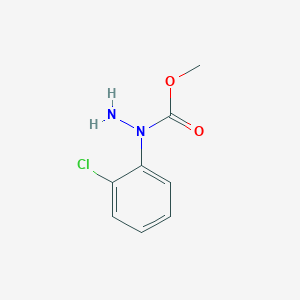
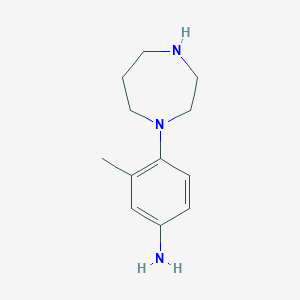
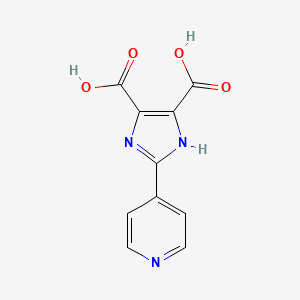
![2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13875835.png)
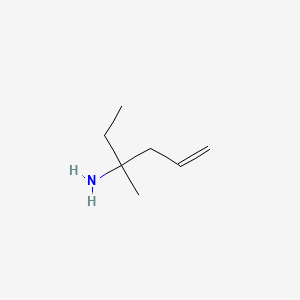
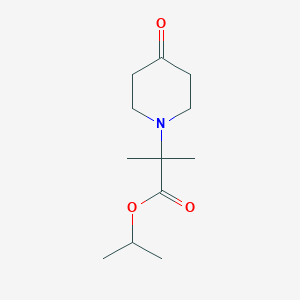
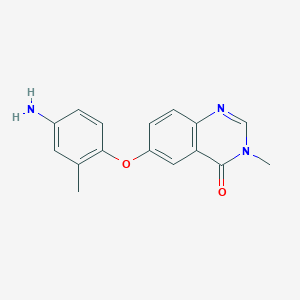
![4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13875873.png)
![1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)

